![molecular formula C13H14N2O2S2 B2913126 (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 301357-21-1](/img/structure/B2913126.png)
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid” is a chemical compound with a molecular weight of 277.34 and a molecular formula of C13H15N3O2S . It’s used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.34 . Other physical and chemical properties such as melting point, boiling point, or solubility are not provided in the sources I found.Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives synthesized from thienopyrimidin compounds demonstrate significant antimicrobial activities. For instance, Sabry et al. (2013) reported on the synthesis and antimicrobial activities of new imide and Schiff's base derivatives from bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20: 4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines. These compounds exhibited good antimicrobial activities, comparable to known antibiotics like streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).
Aldose Reductase Inhibitory Activity
Ogawva et al. (1993) synthesized and evaluated a series of 2,4-dioxo-thieno[2,3-d], [3,2-d], and [3,4-d]pyrimidin-1-acetic acids with a benzyl moiety at the N-3 position for their aldose reductase inhibitory activity. This enzyme is a target for the treatment of diabetic complications. Some of these compounds showed potent inhibitory activity, highlighting the potential of thienopyrimidin derivatives in managing diabetes-related conditions (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a significant area of application for thienopyrimidin derivatives. Various studies have explored the synthesis of new heterocyclic structures using thienopyrimidin as a core structure or starting material. For example, Rudyakova et al. (2008) synthesized (1H-pyrrol-2-ylsulfanyl)alkanoic acids, demonstrating the versatility of thienopyrimidin derivatives in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Rudyakova, Mirskova, & Levkovskaya, 2008).
Pharmacological Activities
Thienopyrimidin derivatives have been studied for various pharmacological activities, including analgesic and antiparkinsonian effects. Ouf et al. (2008) synthesized a series of pyrimidinones, thienopyrimidines, and their derivatives using N-methylindolyl acetic acid as a starting material. The pharmacological screening of these compounds revealed significant analgesic and antiparkinsonian activities, comparable to reference drugs like Voltarene® and Benzatropine® (Ouf, Amr, & Fayed, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDIDHOTLLUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

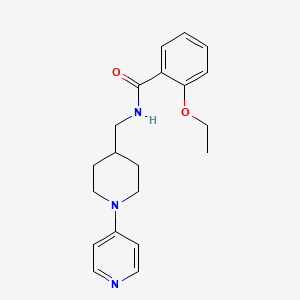
![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)


![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)
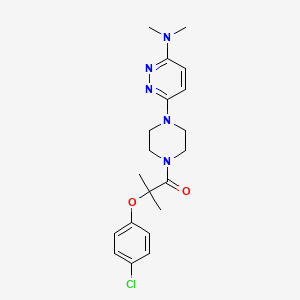
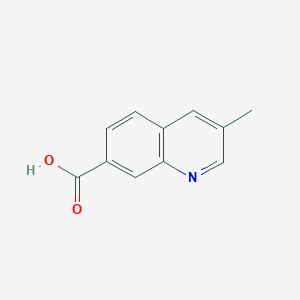
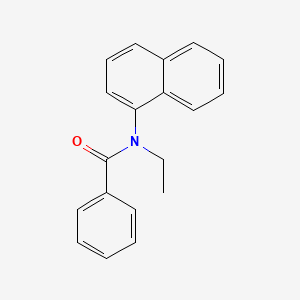
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
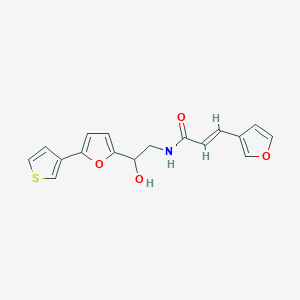

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)